molecular formula C14H15OP B167777 Ethyldiphenylphosphine oxide CAS No. 1733-57-9

Ethyldiphenylphosphine oxide

Cat. No.: B167777
CAS No.: 1733-57-9
M. Wt: 230.24 g/mol
InChI Key: AKTGKEBIBGSCLD-UHFFFAOYSA-N
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Description

Ethyldiphenylphosphine oxide is a chemical compound with the formula C14H15OP . It has a molecular weight of 230.2421 .


Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 15 hydrogen atoms, and 1 phosphorus atom . The 3D structure of the molecule can be viewed using specific software .


Chemical Reactions Analysis

This compound can act as a reactant in various reactions. For example, it can be used in the regioselective lactonization of unsymmetrical 1,4-diols, synthesis of a nanostructured dioxomolybdenum (VI) catalyst for liquid-phase epoxidation of olefins, reduction of tertiary phosphine oxides with DIBAL-H, and diphenylphosphineyl-mediated synthesis of ketones .

Scientific Research Applications

Synthesis and Nucleophilic Additions

A study by Bondarenko et al. (2021) developed a method for synthesizing β-functionalized ethyldiphenylphosphine oxides. This method utilizes 2-phenoxyethyldiphenylphosphine oxide for nucleophilic additions of PH- and NH-nucleophiles (Bondarenko et al., 2021).

Phosphine Oxide Polymer Applications

Kim et al. (2005) developed a phosphine oxide polymer for transferring nanoparticles from organic solvents to water, retaining their physical properties and reactivities (Kim et al., 2005).

Complexing with Alkali Metals

Antoshin et al. (2009) synthesized β-carbonylphosphine oxides and phenyl-substituted ethylenediphosphine oxides, studying their complexing with alkali metals cations. These compounds showed Li/Na selectivity (Antoshin et al., 2009).

Phosphine Oxide in Organic Light Emitting Diodes

Yoo et al. (2013) synthesized a benzoimidazole phosphine oxide-based electron transporting material for green emitting phosphorescent organic light emitting diodes, enhancing device efficiencies (Yoo et al., 2013).

Resolution of Acyclic P-stereogenic Phosphine Oxides

Bagi et al. (2018) worked on the resolution of ethyl-(2-methylphenyl)-phenylphosphine oxide, an example of acyclic P-chiral phosphine oxides, for the preparation of pure enantiomers (Bagi et al., 2018).

Novel Phosphorus Radical-Based Routes

Murphy et al. (2005) utilized radicals derived from ethylpiperidine hypophosphite and diethylphosphine oxide in synthesizing the alkaloid horsfiline (Murphy et al., 2005).

Adsorption Studies

Kowalchuk et al. (2005) examined the adsorption of ethyldiphenylphosphine and this compound in mesoporous materials, revealing interactions with the framework (Kowalchuk et al., 2005).

Organolanthanide-Catalyzed Synthesis

Kawaoka and Marks (2004) reported the organolanthanide-mediated synthesis of diphenylphosphine-terminated polyethylenes (Kawaoka & Marks, 2004).

Phosphine Oxide in Electrophosphorescent Organic Light Emitting Devices

Von Ruden et al. (2010) investigated phosphine oxide-based materials for blue electrophosphorescent organic light emitting devices, achieving high efficiencies (Von Ruden et al., 2010).

Safety and Hazards

According to the European Chemicals Agency (ECHA), Ethyldiphenylphosphine oxide is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While many phosphine oxides have already been discovered and developed over the past century, many opportunities nevertheless exist for further developments towards new extraction processes and new catalytic materials by fine-tuning the electronic and steric properties of substituents on the central phosphorus atom .

Properties

IUPAC Name

[ethyl(phenyl)phosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15OP/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTGKEBIBGSCLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169577
Record name Ethyldiphenylphosphine oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1733-57-9
Record name Ethyldiphenylphosphine oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1733-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyldiphenylphosphine oxide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyldiphenylphosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169577
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Record name Ethyldiphenylphosphine oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.517
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Record name ETHYLDIPHENYLPHOSPHINE OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of Ethyldiphenylphosphine oxide?

A1: this compound (C14H15OP) features a central phosphorus atom with a distorted tetrahedral geometry. This phosphorus atom is bonded to an oxygen atom (P=O bond length: 1.484 Å []), two phenyl groups (P-C bond lengths: 1.796 - 1.800 Å []), and an ethyl group. The O-P-C bond angles range from 111.6° to 114.1°, while the C-P-C angles are between 105.2° and 107.5° [].

Q2: How can this compound be synthesized?

A2: One synthetic route involves the deoxygenation of (1-hydroxyethyl)diphenylphosphine oxide derivatives using diphosphorus tetraiodide []. Another method utilizes the reaction of this compound with butyl-lithium and benzaldehyde, followed by elimination of diphenylphosphinate ion in a basic environment to yield the desired product [].

Q3: What is the significance of the configurational stability of lithiated this compound in organic synthesis?

A3: Research suggests that lithiated this compound is not configurationally stable in tetrahydrofuran (THF) at -78°C, a common reaction condition []. This lack of stability is evident in its rapid reaction with aldehydes like phenylalanine-derived aldehyde, resulting in the formation of all four possible diastereoisomeric alcohols []. This information is crucial for synthetic chemists planning to utilize this compound in stereoselective reactions.

Q4: Can this compound act as a synthetic equivalent for other compounds?

A4: Yes, 2-phenoxythis compound, a readily available compound, can be used as a convenient equivalent for diphenylvinylphosphine oxide in nucleophilic addition reactions []. This approach allows for the synthesis of β-functionalized ethyldiphenylphosphine oxides by reacting with various PH- and NH-nucleophiles in dimethyl sulfoxide (DMSO) in the presence of potassium hydroxide [].

Q5: Are there any applications of this compound derivatives in material science?

A5: Yes, this compound derivatives have shown promise in developing highly sensitive luminescent temperature probes []. For example, lanthanide(III) complexes chemically bonded to this compound-functionalized polydimethylsiloxane exhibit a high relative thermal sensitivity, making them suitable for temperature sensing applications within a specific temperature range [].

Q6: Does this compound participate in coordination chemistry?

A6: this compound can act as a ligand in coordination complexes. It coordinates to metal centers through its oxygen atom, as seen in the formation of Pd(II) and Pt(II) complexes []. The specific coordination geometry and resulting complex properties depend on factors such as the metal ion, ancillary ligands, and reaction conditions [].

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